molecular formula C14H19NO7 B3067233 benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 7474-40-0

benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No.: B3067233
CAS No.: 7474-40-0
M. Wt: 313.3 g/mol
InChI Key: FRTOTMQAWIIMKK-UHFFFAOYSA-N
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Description

Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate is a synthetic carbamate derivative featuring a glucose-like oxane (pyranose) core. The compound replaces the acetamide group in chitin (N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) with a benzyl carbamate moiety .

Properties

IUPAC Name

benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTOTMQAWIIMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322689
Record name 2-{[(Benzyloxy)carbonyl]amino}-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7474-40-0
Record name NSC401824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(Benzyloxy)carbonyl]amino}-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate typically involves the protection of hydroxyl groups, followed by the formation of the carbamate linkage. One common method includes the reaction of benzyl chloroformate with a protected sugar derivative under basic conditions to form the desired carbamate. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and subsequent deprotection steps are crucial to obtaining the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Potential
Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate has been studied as a potential prodrug. Prodrugs are compounds that undergo metabolic conversion to release active pharmaceutical agents. This compound's ability to release therapeutic agents upon enzymatic cleavage suggests its utility in drug delivery systems.

Antioxidant Activity
Research indicates that compounds with similar structures may possess antioxidant properties. This suggests that this compound could play a role in mitigating oxidative stress in biological systems, which is relevant for conditions like inflammation and cancer.

Enzyme Interaction Studies
Studies have shown that this compound may interact with various enzymes and receptors, influencing biological pathways. Understanding these interactions could lead to the development of new therapeutic strategies for diseases where these pathways are dysregulated.

Biochemical Applications

Enzyme Activity Modulation
this compound may modulate enzyme activity due to its structural features. This modulation can be crucial for designing inhibitors or activators for specific biochemical pathways.

Research on Signaling Pathways
The compound's interaction with signaling pathways relevant to inflammation and cancer is an area of active research. By elucidating its mechanisms of action, scientists can better understand how it may be used therapeutically.

Industrial Applications

Synthesis of Derivatives
In industrial settings, this compound can serve as a precursor for synthesizing various derivatives. These derivatives can have applications in pharmaceuticals and agrochemicals due to their potential biological activities.

Chemical Reactions
The compound can participate in various chemical reactions typical of carbamates and sugar derivatives. Its reactivity can be harnessed in synthetic organic chemistry for developing new compounds with desired properties.

Mechanism of Action

The mechanism of action of benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sugar moiety may also play a role in targeting specific biological pathways, enhancing the compound’s selectivity and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate with structurally related compounds:

Compound Name Core Structure Functional Groups Molecular Formula Key Applications/Properties Reference
This compound Oxane (pyranose) Benzyl carbamate, hydroxyl, hydroxymethyl Likely C₁₃H₁₇NO₇* Potential drug delivery, glycobiology
Chitin (N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) Oxane (pyranose) Acetamide, hydroxyl, hydroxymethyl C₈H₁₃NO₅ Biopolymer for medical coatings, agriculture
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Cyclopropane Benzyl carbamate, hydroxymethyl C₁₂H₁₃NO₃ Synthetic intermediate, medicinal chemistry
Benzyl N-[(3-hydroxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-5-yl)carbamate Benzoxazole Benzyl carbamate, hydroxyphenyl C₂₃H₂₀N₂O₄ Pharmacology (exact use unspecified)
3,5-Dimethylphenyl methylcarbamate (XMC) Aromatic ring Methylcarbamate C₁₀H₁₃NO₂ Pesticide (acetylcholinesterase inhibitor)

*Note: Molecular formula inferred from structural analogy to chitin and carbamate group addition.

Key Differences and Implications

Core Structure and Lipophilicity
  • The oxane core in the target compound and chitin provides hydrophilicity, making them suitable for aqueous applications (e.g., drug coatings) .
  • In contrast, benzyl carbamates attached to non-sugar cores (e.g., cyclopropane in or benzoxazole in ) exhibit distinct physicochemical profiles. For example, the cyclopropane derivative’s strained ring may increase reactivity, while the benzoxazole derivative’s aromatic heterocycle could enable π-π stacking in drug-target interactions .

Data Gaps and Research Needs

  • Biological activity data are absent; future studies could explore its enzyme inhibition profiles or material science applications.

Biological Activity

Benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate is a complex organic compound exhibiting significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes multiple hydroxyl groups and a benzamide moiety. Its molecular formula is C14H19NO6C_{14}H_{19}NO_{6} . The presence of hydroxyl groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function.
  • Enzyme Interaction : The benzamide moiety may interact with enzymes or receptors, modulating their activity and leading to diverse biological effects .
  • Antioxidant Properties : Compounds with similar structures have been studied for their potential antioxidant effects, which can protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : A series of related compounds demonstrated good inhibitory activity against various strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL. Notably, certain derivatives showed potent in vivo efficacy in mouse models .

Cytotoxicity

While some studies have highlighted the potential cytotoxic effects of related compounds on cancer cell lines (e.g., A549), the specific cytotoxicity profile of this compound requires further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (µg/mL)Biological Activity
3-Benzyl-5-hydroxyphenylcarbamateSimilar structure0.625 - 6.25Antitubercular
Benzyl carbamate derivativesVaries1.25 - 10Antimicrobial

The comparative analysis indicates that structural modifications can significantly impact the biological activity of carbamate derivatives.

Case Studies

  • In Vivo Efficacy Against Tuberculosis :
    • A study evaluated the in vivo effectiveness of a closely related compound in a mouse model infected with M. tuberculosis H37Ra. The treated group showed a significant reduction in bacterial load in the lungs compared to controls .
  • Cytotoxicity Assessment :
    • Another study assessed the cytotoxicity of related compounds against various cancer cell lines, showing moderate toxicity levels that warrant further exploration for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Reactant of Route 2
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benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.